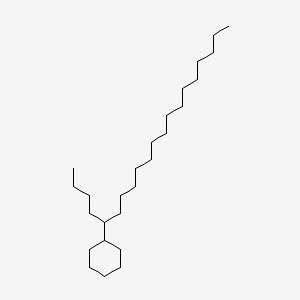
Eicosane, 5-cyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosane, 5-cyclohexyl- is a hydrocarbon compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the fifth carbon atom of the eicosane chain. This compound is part of the alkane family, characterized by its saturated carbon-hydrogen bonds, making it relatively non-reactive under standard conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eicosane, 5-cyclohexyl- typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an eicosane halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Eicosane, 5-cyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Eicosane, 5-cyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of Eicosane, 5-cyclohexyl- can lead to the formation of cyclohexyl carboxylic acids or ketones.
Reduction: Reduction reactions involve the addition of hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). This can lead to the formation of cyclohexyl-substituted alkanes.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), elevated temperatures and pressures.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: Cyclohexyl carboxylic acids, cyclohexyl ketones.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Halogenated derivatives of Eicosane, 5-cyclohexyl-.
Wissenschaftliche Forschungsanwendungen
Eicosane, 5-cyclohexyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity. Its unique structure makes it a subject of interest in the study of steric effects and conformational analysis.
Wirkmechanismus
The mechanism of action of Eicosane, 5-cyclohexyl- in biological systems involves its interaction with cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular docking studies have shown that Eicosane, 5-cyclohexyl- can bind to specific proteins, inhibiting their function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Eicosane, 5-cyclohexyl- can be compared with other cyclohexyl-substituted alkanes such as:
- Eicosane, 2-cyclohexyl-
- Eicosane, 3-cyclohexyl-
- Eicosane, 9-cyclohexyl-
Uniqueness
Eicosane, 5-cyclohexyl- is unique due to the position of the cyclohexyl group on the fifth carbon atom, which can influence its physical and chemical properties. This positional isomerism can lead to differences in melting points, boiling points, and reactivity compared to its isomers .
Eigenschaften
CAS-Nummer |
4443-59-8 |
|---|---|
Molekularformel |
C26H52 |
Molekulargewicht |
364.7 g/mol |
IUPAC-Name |
icosan-5-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h25-26H,3-24H2,1-2H3 |
InChI-Schlüssel |
MBXKQVDZISXAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCC)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


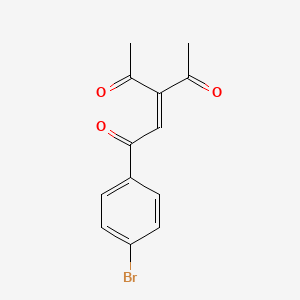
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)

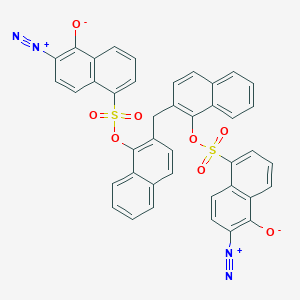
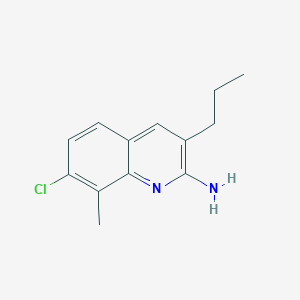
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
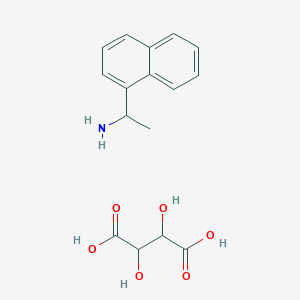
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)
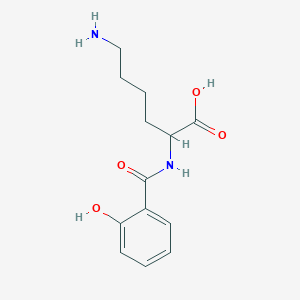
![N-[2-(Cyclohexylamino)-1-(furan-2-yl)-2-oxoethyl]-N-cyclopentyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14155152.png)
![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
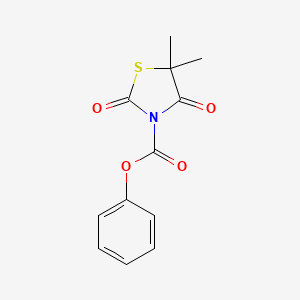
![1-[2-(3-Chlorophenyl)-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14155180.png)
